2H-4,7-Methanocyclohepta[d][1,3]thiazole
Description
2H-4,7-Methanocyclohepta[d][1,3]thiazole is a bicyclic heterocyclic compound featuring a fused cycloheptane ring system with a methano bridge (CH₂) and a 1,3-thiazole moiety. The 1,3-thiazole core consists of a five-membered ring containing sulfur at position 1 and nitrogen at position 2. The methano bridge introduces steric constraints and electronic effects, distinguishing it from simpler monocyclic thiazoles.
Properties
CAS No. |
42858-03-7 |
|---|---|
Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
5-thia-3-azatricyclo[6.2.1.02,6]undeca-1(10),2,6,8-tetraene |
InChI |
InChI=1S/C9H7NS/c1-2-7-3-6(1)4-8-9(7)10-5-11-8/h1-2,4H,3,5H2 |
InChI Key |
XBZLBJCJNRRPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C1C3=NCSC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4,7-Methanocyclohepta[d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2H-4,7-Methanocyclohepta[d][1,3]thiazole may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-4,7-Methanocyclohepta[d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2H-4,7-Methanocyclohepta[d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2H-4,7-Methanocyclohepta[d][1,3]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s aromaticity and electronic properties allow it to participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Monocyclic 1,3-Thiazole Derivatives
The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, exemplified by its presence in anti-inflammatory agents (e.g., thiazole-5-ylacetic acid derivatives), antihistamines, and antitumor compounds . Key distinctions between 2H-4,7-Methanocyclohepta[d][1,3]thiazole and monocyclic analogues include:
| Property | 2H-4,7-Methanocyclohepta[d][1,3]thiazole | Monocyclic 1,3-Thiazoles |
|---|---|---|
| Ring System | Bicyclic (cycloheptane + thiazole) | Monocyclic |
| Steric Effects | High (due to methano bridge) | Variable (dependent on substituents) |
| Electronic Effects | Methano bridge may alter π-conjugation | Substituents dictate electronic properties |
| Bioactivity | Underexplored | Well-documented (e.g., antitumor, antiviral) |
For example, in BCATm inhibitors, 2-thiophene and 3-thiophene analogues exhibited potent enzymatic activity, whereas thiazole derivatives (e.g., 8h, 8i) showed reduced potency, highlighting the sensitivity of biological activity to heterocycle substitution .
Bicyclic and Bridged Thiazoles
Bicyclic thiazoles, such as benzothiazoles, are known for enhanced metabolic stability and binding affinity compared to monocyclic counterparts. However, 2H-4,7-Methanocyclohepta[d][1,3]thiazole’s seven-membered ring introduces unique conformational dynamics. For instance:
Isothiazole (1,2-Thiazole) vs. 1,3-Thiazole Derivatives
Isothiazoles, positional isomers of thiazoles with nitrogen at position 2 and sulfur at position 1, exhibit distinct electronic properties. For example:
- Electronic Density : 1,3-Thiazoles have higher electron density at sulfur, influencing redox activity and metal coordination (e.g., in antitumor metal complexes) .
- Bioactivity : Isothiazoles are less common in pharmaceuticals but show promise in protease inhibition and antiviral applications, whereas 1,3-thiazoles dominate in anti-inflammatory and antimicrobial roles .
The methano bridge in 2H-4,7-Methanocyclohepta[d][1,3]thiazole may further modulate these electronic effects, though experimental validation is needed.
Substituent Effects and Configuration
Substituent positioning profoundly impacts activity. In BCATm inhibitors, cis-1,3-cyclohexyldiamine configurations were critical for potency, whereas trans-configurations led to inactivity . Similarly, 2H-4,7-Methanocyclohepta[d][1,3]thiazole’s methano bridge imposes a fixed spatial arrangement, which could enhance selectivity for target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
